2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant roles in various biological and chemical processes
Mechanism of Action
Target of Action
Imidazole derivatives have been known to interact with a broad range of targets due to their versatile chemical structure . They have shown potential in treating various conditions such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, may be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives have been shown to interact with various enzymes and proteins . For instance, some imidazole derivatives have been found to inhibit the V600E-BRAF kinase, a protein target involved in various types of human cancers .
Cellular Effects
Imidazole derivatives have been shown to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
Some imidazole derivatives have been found to inhibit the V600E-BRAF kinase, suggesting that they may exert their effects at the molecular level through enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with an imidazole derivative under specific conditions. The reaction may require a catalyst and is often conducted in a polar solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is crucial to minimize by-products and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)-4-methylthiazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
4-Methyl-1,3-thiazole-5-carboxylic acid: Does not contain the imidazole ring, potentially altering its biological activity.
Uniqueness
2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both imidazole and thiazole rings, along with a carboxylic acid group. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for various applications.
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-4-5(8(12)13)14-7(11-4)6-9-2-3-10-6/h2-3H,1H3,(H,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVMHGVBNSQROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=NC=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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